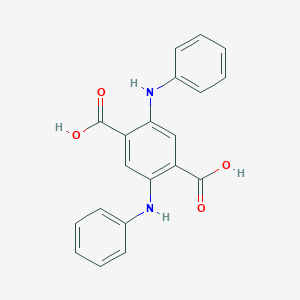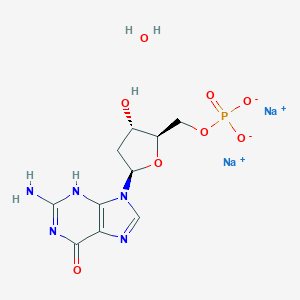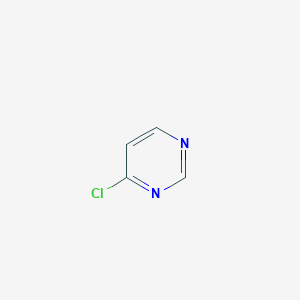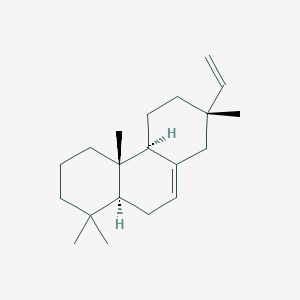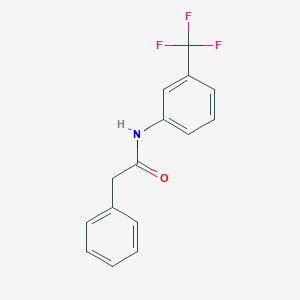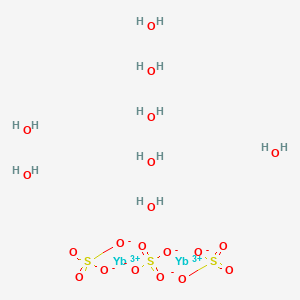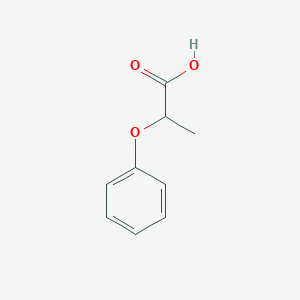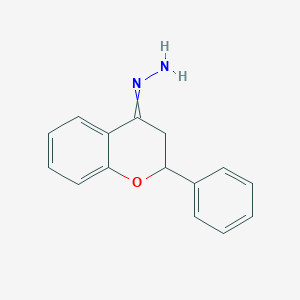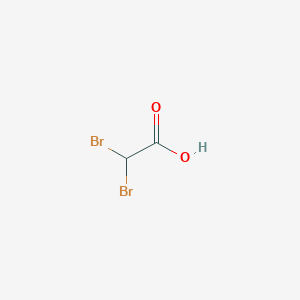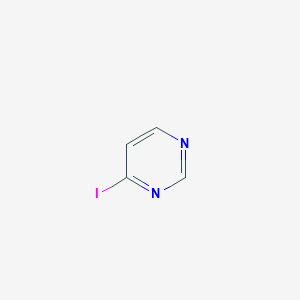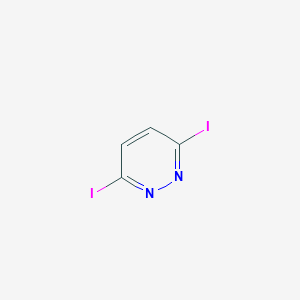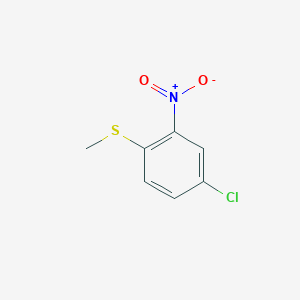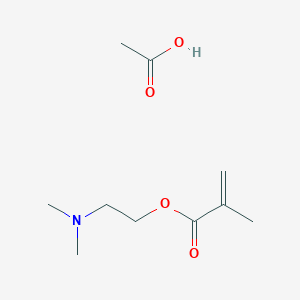
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, acetate, commonly known as DMAEA or DMAE, is an organic compound with the chemical formula C10H19NO2. It is a colorless liquid that is soluble in water and commonly used in scientific research applications. DMAE is a precursor to choline, which is a neurotransmitter that plays a role in cognitive function.
Mecanismo De Acción
DMAE works by increasing the levels of choline in the brain. Choline is essential for the synthesis of acetylcholine, which is a neurotransmitter that plays a role in cognitive function. By increasing the levels of choline in the brain, DMAE may improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
DMAE has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of choline in the brain, which may improve cognitive function. DMAE has also been shown to have antioxidant properties, which may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAE has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it is soluble in water, which makes it easy to use in experiments. One limitation is that it may have variable effects on cognitive function, depending on the individual. Another limitation is that it may have side effects, such as gastrointestinal upset.
Direcciones Futuras
There are several future directions for research on DMAE. One direction is to study its effects on cognitive function in different populations, such as children and older adults. Another direction is to study its effects on other neurotransmitters, such as dopamine and serotonin. Additionally, more research is needed to determine the optimal dosage and administration of DMAE for cognitive enhancement.
Métodos De Síntesis
DMAE is synthesized by reacting dimethylaminoethanol with methacrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid. The resulting product is then purified by distillation.
Aplicaciones Científicas De Investigación
DMAE is commonly used in scientific research as a precursor to choline. Choline is essential for the synthesis of acetylcholine, which is a neurotransmitter that plays a role in cognitive function. DMAE has been shown to increase the levels of choline in the brain, which may improve cognitive function.
Propiedades
Número CAS |
10018-87-8 |
|---|---|
Nombre del producto |
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, acetate |
Fórmula molecular |
C10H19NO4 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
acetic acid;2-(dimethylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO2.C2H4O2/c1-7(2)8(10)11-6-5-9(3)4;1-2(3)4/h1,5-6H2,2-4H3;1H3,(H,3,4) |
Clave InChI |
DCCFDSVMGPRANE-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCN(C)C.CC(=O)O |
SMILES canónico |
CC(=C)C(=O)OCCN(C)C.CC(=O)O |
Otros números CAS |
10018-87-8 43127-23-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



